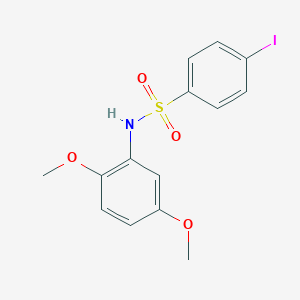
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DIPEB is a sulfonamide derivative that has been synthesized through various methods.
作用機序
The mechanism of action of DIPEB is not fully understood, but it is believed to act as an antagonist for the 5-HT2A and sigma-1 receptors. It has also been shown to bind to proteins containing free thiols, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
DIPEB has been shown to have no significant effects on the cardiovascular system or respiratory system. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of DIPEB.
実験室実験の利点と制限
One advantage of DIPEB is its high selectivity for the 5-HT2A and sigma-1 receptors, making it a useful tool for the imaging and study of these receptors. Additionally, its fluorescent properties make it a useful probe for the detection of thiols in biological samples. However, one limitation of DIPEB is its limited solubility in water, which may affect its use in certain experiments.
将来の方向性
For the use of DIPEB in scientific research include the development of new synthesis methods to improve yield and purity, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DIPEB.
合成法
The synthesis of DIPEB has been achieved through various methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base or through the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline followed by the reaction with ammonia. These methods have resulted in the production of DIPEB with high yields and purity.
科学的研究の応用
DIPEB has been used in various scientific research applications, including as a ligand for the imaging of serotonin 5-HT2A receptors in the brain. It has also been used as a radioligand for the imaging of sigma-1 receptors in the brain. Additionally, DIPEB has been used as a fluorescent probe for the detection of thiols in biological samples.
特性
分子式 |
C14H14INO4S |
|---|---|
分子量 |
419.24 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChIキー |
NWODJUKJHSULQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
正規SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)


![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)
